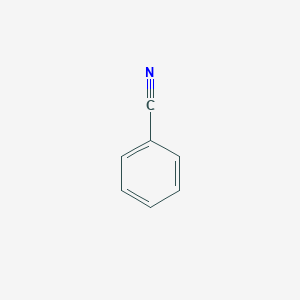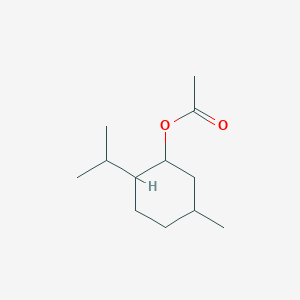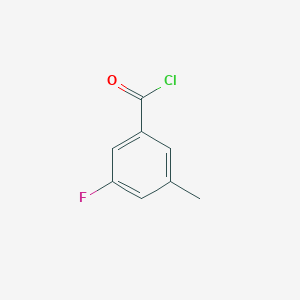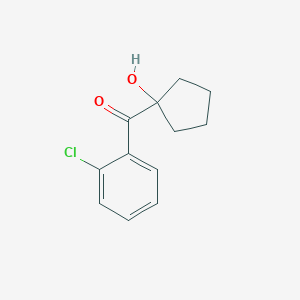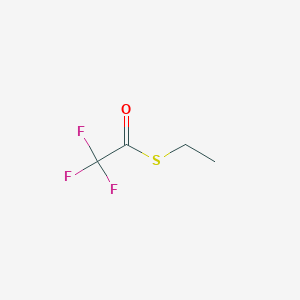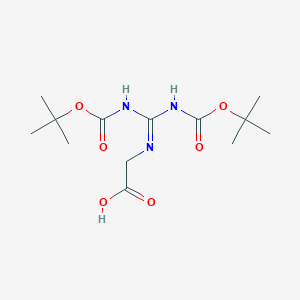
1,3-Di-Boc-2-(carboxymethyl)guanidine
Overview
Description
1,3-Di-Boc-2-(carboxymethyl)guanidine, also known as this compound, is a useful research compound. Its molecular formula is C13H23N3O6 and its molecular weight is 317.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Guanidine Synthesis Methods
- Improved Preparation Methods : Guanidines, including 1,3-Di-Boc-2-(carboxymethyl)guanidine, can be efficiently synthesized using N,N′-di-(tert-butoxycarbonyl)thiourea in the presence of mercuric chloride, providing a method for the formation of bis-Boc protected guanidine of amino compounds (Kim & Qian, 1993).
Synthesis Optimization
- Optimized Synthesis via Nitroguanidines : The synthesis of guanidines, including this compound, has been optimized using 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) as a reagent, providing a detailed protocol for guanidine preparation (Castillo-Meléndez & Golding, 2004).
Guanidine Modification and Functionalization
- Pharmacophoric Group Modification : The guanidine group, including in compounds like this compound, is essential in medicinal chemistry. An easy method for modifying the guanidine group in peptidic ligands, such as RGD-binding integrin ligands, has been provided, demonstrating selective modulation of subtype and a strategy for functionalization via the guanidine group (Kapp, Fottner, & Kessler, 2017).
Applications in Polymer Support Synthesis
- Polymer Support Synthesis : An efficient method for the N,N′-di(Boc)-protected guanidines containing piperazine and homopiperazine scaffolds has been developed under multi-step microwave irradiation. This protocol offers an efficient route to access highly functionalized guanidines (Chen, Tung, & Sun, 2012).
Conformational Analysis of Derivatives
- Conformational Analysis : The synthesis and conformational analysis of pyridin-2-yl guanidine derivatives, including N,N'-di-Boc protected and neutral analogues, have been reported, showing differences in their conformational behavior (Kelly et al., 2011).
Antibacterial Applications
- Antibacterial Cotton Fabrics : A tert-butoxycarbonyl (Boc) protected guanidine containing isocyanate group (IGUA-Boc) has been developed and bonded onto cotton fabric surfaces to fabricate antibacterial cotton fabrics. These fabrics retain their mechanical properties and demonstrate significant antibacterial rates against Escherichia coli and Staphylococcus aureus even after multiple laundering cycles (Cao et al., 2020).
Guanidine in Radio-Iodination
- Radio-Iodination of Proteins : N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate ([*I]SGMIB), useful in the radio-iodination of proteins and peptides that undergo internalization after binding, is synthesized using a tin precursor protected with Boc groups. This demonstrates the role of this compound in radio-iodination applications (Vaidyanathan & Zalutsky, 2007).
Mechanism of Action
While the specific mechanism of action for 1,3-Di-Boc-2-(carboxymethyl)guanidine is not mentioned in the search results, guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Safety and Hazards
Properties
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6/c1-12(2,3)21-10(19)15-9(14-7-8(17)18)16-11(20)22-13(4,5)6/h7H2,1-6H3,(H,17,18)(H2,14,15,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYJFQDYIMDGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584978 | |
| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158478-76-3 | |
| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


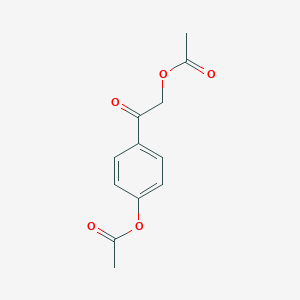
![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
